molecular formula C18H17N3O2S B2850898 5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 852388-80-8

5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2850898
CAS No.: 852388-80-8
M. Wt: 339.41
InChI Key: VOURJZUOTXNCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with a phenyl group at position 5, a piperidin-1-yl group at position 2, and a carboxylic acid moiety at position 5. Key physicochemical properties include:

  • Molecular Formula: C₁₈H₁₇N₃O₂S
  • Molecular Weight: 339.42 g/mol (reported as 342.42 g/mol in one source, likely due to calculation discrepancies)
  • CAS Registry Number: 852388-80-8
  • Structural Highlights: The piperidine ring (a six-membered amine) at position 2 and the phenyl group at position 5 contribute to its hydrophobic and hydrogen-bonding capabilities. The carboxylic acid group enhances solubility in polar solvents .

Properties

IUPAC Name

5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(23)13-11-14(12-7-3-1-4-8-12)19-16-15(13)24-18(20-16)21-9-5-2-6-10-21/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOURJZUOTXNCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of PI3Kα affects several downstream pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, the compound could potentially exert anti-proliferative effects.

Pharmacokinetics

The compound’s molecular weight of 33941 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Action Environment

The compound is a solid and is recommended to be stored at room temperature. Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

It has been suggested that the pyridyl attached to thiazolo[5,4-b]pyridine is a necessary moiety for enzymatic potency. This suggests that the compound may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It has been suggested that it may act as a potent PI3K inhibitor, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a compound of interest due to its potential biological activities. Its unique structure, characterized by the thiazolo and pyridine rings, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antitubercular, and other therapeutic potentials based on recent research findings.

  • Molecular Formula : C18H17N3O2S
  • Molecular Weight : 339.41 g/mol
  • CAS Number : 852388-80-8

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various thiazolo-pyridine derivatives. The compound has shown promising results against several bacterial strains. For instance, compounds structurally related to 5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
5fMycobacterium smegmatis50 μg/mL
5gE. coli0.91 μM

This data suggests that modifications in the side chains can enhance antibacterial efficacy, particularly with electron-withdrawing groups on phenyl rings increasing potency.

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. A study indicated that derivatives of thiazolo-pyridine structures can inhibit the growth of Mycobacterium smegmatis, a model organism for tuberculosis research. The notable activity observed in compound 5f underlines the potential for developing new antitubercular agents from this class of compounds.

The exact mechanism through which 5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve inhibition of key bacterial enzymes such as leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria.

Case Studies

In a comparative study examining various thiazolo-pyridine derivatives:

  • Study A : Evaluated the antibacterial activity against resistant strains of E. coli. The compound exhibited an IC50 value significantly lower than traditional antibiotics.
  • Study B : Focused on the antitubercular efficacy against M. smegmatis, demonstrating that structural modifications can lead to enhanced bioactivity.

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • Piperidine vs.
  • Aromatic Substituents at Position 5 : Phenyl and pyridinyl groups influence lipophilicity and π-π stacking interactions. The 4-methylphenyl analog (CAS 852400-01-2) shows increased hydrophobicity, which may enhance membrane permeability .

B. Physicochemical Properties

  • Solubility: The carboxylic acid group at position 7 ensures moderate aqueous solubility across analogs.
  • Molecular Weight : Variations range from 326.38 g/mol (pyridin-3-yl analog) to 399.47 g/mol (dimethoxyphenyl analog), impacting pharmacokinetic profiles .

C. Commercial Availability

Most analogs, including the target compound, are discontinued in standard catalogues (e.g., CymitQuimica, Manchester Organics), highlighting challenges in sourcing .

Research Implications

Further studies should explore:

  • SAR (Structure-Activity Relationship) : Systematic evaluation of substituent effects on target binding.
  • Synthetic Accessibility : Piperidine-containing derivatives may require optimized synthetic routes due to steric hindrance .

Preparation Methods

Acid Chloride Coupling and Cyclization (Patent EP2520575B1)

This method begins with commercially available 3-biphenylcarboxylic acid, converted to its acid chloride derivative. The chloride intermediate reacts with a thiazolo[4,5-b]pyridine precursor under anhydrous conditions. Key steps include:

  • Chlorination : Treatment with thionyl chloride or oxalyl chloride generates the reactive acid chloride.
  • Coupling : The acid chloride reacts with 2-piperidino-7-thiazolo[4,5-b]pyridine in methylene chloride, facilitated by a base such as triethylamine.
  • Workup : The crude product undergoes extraction with methylene chloride, drying over anhydrous sodium sulfate, and solvent evaporation.
  • Purification : Silica gel column chromatography followed by recrystallization from methanol yields the title compound at 36%.

Critical Parameters :

  • Solvent: Methylene chloride for coupling; methanol for recrystallization.
  • Temperature: Room temperature for coupling; reflux for recrystallization.
  • Yield: 36% after purification.

Lithiation-Carboxylation Strategy

A alternative route involves direct carboxylation via lithiation:

  • Lithiation : Treatment of 5-phenyl-2-piperidinothiazolo[4,5-b]pyridine with n-butyllithium at −78°C generates a reactive lithium species.
  • Carboxylation : Introduction of carbon dioxide gas forms the lithium carboxylate, which is protonated to yield the free acid.
  • Purification : Recrystallization from methanol or ethanol achieves >95% purity.

Conditions :

  • Temperature: −78°C for lithiation; gradual warming to 0°C for carboxylation.
  • Solvent: Tetrahydrofuran or diethyl ether.

Industrial-Scale Optimization

Patent US8058440B2 highlights strategies for large-scale production:

  • Catalytic Secondary Amines : Accelerate cyclization steps, reducing reaction times.
  • Acidic Workup : Stabilizes intermediates as salts (e.g., hydrobromide), simplifying isolation.
  • Solvent Recycling : 2-Propanol and toluene are recovered and reused, lowering costs.

Challenges and Solutions

  • Low Yields in Cyclization : Additives like phosphorus pentasulfide improve thiazole ring formation.
  • Purification Complexity : Sequential silica gel chromatography and recrystallization address byproduct formation.
  • Moisture Sensitivity : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent hydrolysis of intermediates.

Q & A

Q. Analytical methods :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., phenyl at C5, piperidinyl at C2). Key signals:
    • Piperidinyl protons: δ 1.5–2.5 ppm (multiplet).
    • Thiazolo-protons: δ 7.8–8.5 ppm (aromatic region).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₉H₁₇N₃O₂S: 367.10 g/mol).
  • X-ray crystallography : Resolves fused-ring geometry and confirms planarity of the thiazolo-pyridine core .

Advanced: How do structural modifications influence kinase inhibition activity in SAR studies?

Q. Key SAR insights :

Substituent Position Effect on c-KIT Binding (IC₅₀)
Piperidin-1-ylC2Enhances selectivity (IC₅₀: 12 nM)
Dimethylamino (analog)C2Reduced potency (IC₅₀: 45 nM)
PhenylC5Essential for hydrophobic interactions
Methodology :
  • In silico docking : Models interactions with kinase ATP-binding pockets (e.g., c-KIT’s Val603 and Ala621).
  • Cell-based assays : Measure inhibition in K562 leukemia cells vs. wild-type vs. resistant mutants .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Q. Common discrepancies :

  • Variability in IC₅₀ values (e.g., 12 nM vs. 50 nM for c-KIT inhibition).
    Resolution strategies :

Standardize assay conditions : Use identical cell lines (e.g., Ba/F3 c-KIT mutants) and ATP concentrations.

Control for solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.

Cross-validate with structural analogs : Compare with 2-(dimethylamino)-5-phenyl analogs to isolate piperidinyl effects .

Advanced: What computational approaches predict off-target interactions for this compound?

Q. Methodology :

  • Molecular dynamics simulations : Simulate binding to homologous kinases (PDGFRα, FLT3) to assess selectivity.
  • Pharmacophore modeling : Map hydrogen-bond acceptors (carboxylic acid) and hydrophobic regions (phenyl, piperidinyl).
  • ADMET prediction : Use tools like SwissADME to estimate permeability (LogP ~2.8) and CYP450 inhibition risks .

Advanced: How to address poor aqueous solubility in in vivo studies?

Q. Strategies :

  • Salt formation : Convert carboxylic acid to sodium or lysine salts (improves solubility >10-fold).
  • Co-solvent systems : Use PEG-400 or Captisol® in PBS (pH 7.4) for parenteral administration.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm, PDI <0.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.